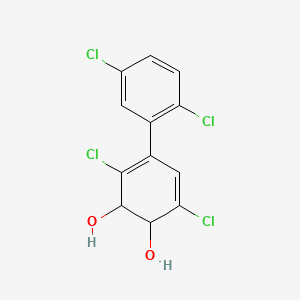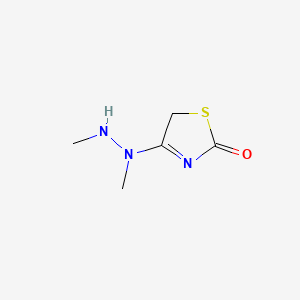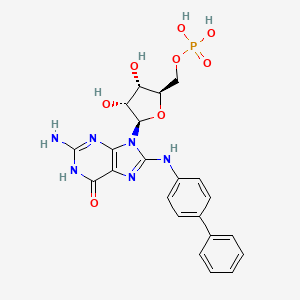
GMP-Abp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GMP-Abp is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its role in various biochemical processes and its utility in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GMP-Abp typically involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, purification processes, and crystallization. The reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and minimize impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and quality. Good Manufacturing Practices (GMP) are strictly followed to comply with regulatory standards. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor the purity and composition of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
GMP-Abp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or ketones, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
GMP-Abp has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is utilized in the study of biochemical pathways and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: this compound is used in the manufacturing of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of GMP-Abp involves its interaction with specific molecular targets and pathways. It acts as a regulatory agent, modulating the activity of enzymes and other proteins. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to GMP-Abp include:
Cyclic guanosine monophosphate (cGMP): A cellular regulatory agent involved in various physiological processes.
Adenosine monophosphate (AMP): Another nucleotide that plays a crucial role in cellular energy transfer.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique pathways it influences. While cGMP and AMP are well-studied, this compound offers distinct advantages in certain biochemical applications due to its unique binding properties and regulatory effects.
Eigenschaften
CAS-Nummer |
78281-08-0 |
|---|---|
Molekularformel |
C22H23N6O8P |
Molekulargewicht |
530.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[2-amino-6-oxo-8-(4-phenylanilino)-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H23N6O8P/c23-21-26-18-15(19(31)27-21)25-22(24-13-8-6-12(7-9-13)11-4-2-1-3-5-11)28(18)20-17(30)16(29)14(36-20)10-35-37(32,33)34/h1-9,14,16-17,20,29-30H,10H2,(H,24,25)(H2,32,33,34)(H3,23,26,27,31)/t14-,16-,17-,20-/m1/s1 |
InChI-Schlüssel |
DTDFFHBJBOJGJW-WVSUBDOOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)COP(=O)(O)O)O)O)N=C(NC4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)
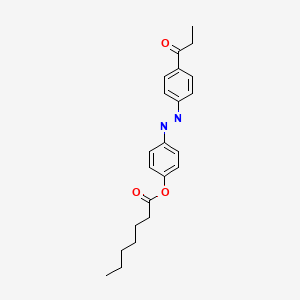
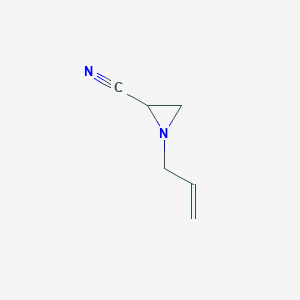
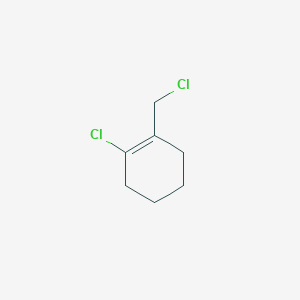
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
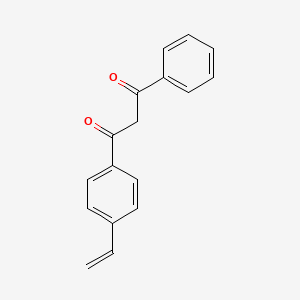

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
